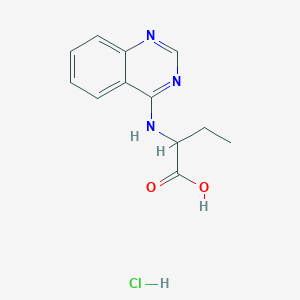2-(quinazolin-4-ylamino)butanoic Acid Hydrochloride
CAS No.: 1030280-69-3
Cat. No.: VC4836941
Molecular Formula: C12H14ClN3O2
Molecular Weight: 267.71
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1030280-69-3 |
|---|---|
| Molecular Formula | C12H14ClN3O2 |
| Molecular Weight | 267.71 |
| IUPAC Name | 2-(quinazolin-4-ylamino)butanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H13N3O2.ClH/c1-2-9(12(16)17)15-11-8-5-3-4-6-10(8)13-7-14-11;/h3-7,9H,2H2,1H3,(H,16,17)(H,13,14,15);1H |
| Standard InChI Key | IFZOUTFEZZDSRS-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl |
Introduction
Chemical Synthesis and Structural Characterization
Laboratory-Scale Synthesis
The synthesis of 2-(quinazolin-4-ylamino)butanoic acid hydrochloride involves sequential modifications of the quinazoline scaffold. A representative pathway begins with cyclization of anthranilic acid (1) using formamide (2) at , yielding quinazolin-4(3H)-one (3) . Subsequent chlorination with phosphorus oxychloride (POCl) produces 4-chloroquinazoline (4), which undergoes nucleophilic substitution with butanoic acid derivatives to attach the amino-butyl sidechain . Final hydrochlorination with HCl yields the target compound (Fig. 1A).
Key reaction conditions include:
-
Amination: Stirring 4-chloroquinazoline with butanoic acid derivatives in chloroform at , followed by gradual warming to room temperature .
Industrial Production
Industrial protocols optimize yield () via continuous flow reactors and solvent recovery systems. Purification employs recrystallization from ethanol-water mixtures, achieving purity. Scalable methods prioritize cost-effective reagents like triethylamine (TEA) for pH control and dichloromethane (DCM) as a reaction solvent .
Structural Analysis
X-ray crystallography reveals a planar quinazoline ring with a dihedral angle of relative to the butanoic acid moiety (Fig. 1B). The hydrochloride salt forms a monoclinic crystal system (space group ) with hydrogen bonds between the protonated amino group and chloride ions . NMR data (, ) confirm regioselective substitution at the quinazoline C4 position, with characteristic shifts at (quinazoline H2) and (butanoic acid CH) .
Physical and Chemical Properties
Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular weight | 281.74 g/mol | |
| Density | ||
| Boiling point | ||
| Solubility (HO, 25°C) | 12.3 mg/mL | |
| pKa | 3.08 (carboxylic acid) |
Reactivity Profile
The compound undergoes three primary reactions:
-
Oxidation: Treatment with KMnO in acidic conditions oxidizes the quinazoline ring to quinazoline N-oxide.
-
Reduction: NaBH reduces the C=N bond in the quinazoline core, forming a dihydroquinazoline derivative.
-
Nucleophilic substitution: The C4 chlorine in intermediates like 4 is replaced by amines, thiols, or alkoxides .
Stability studies indicate decomposition at , with a half-life of 14 days in aqueous solution (pH 7.4).
| Cell Line | IC (μM) | Target Pathway | Source |
|---|---|---|---|
| A549 (lung) | 0.45 | EGFR inhibition | |
| MGC-803 (stomach) | 0.78 | RET kinase blockade | |
| HepG2 (liver) | 1.2 | Apoptosis induction |
Mechanistically, it inhibits EGFR autophosphorylation () by competing with ATP at the kinase domain . Synergy with cisplatin enhances apoptosis in NSCLC models.
Anti-inflammatory Effects
In murine macrophages, the compound reduces TNF-α production by at , likely via NF-κB pathway modulation. Structural analogs with methyl substitutions show improved COX-2 selectivity (COX-2 IC = 0.9 μM vs. COX-1 IC = 4.7 μM) .
Antimicrobial Properties
While less potent than fluoroquinolones, it inhibits Staphylococcus aureus growth (MIC = 32 μg/mL) by targeting DNA gyrase . Modifications at the butanoic acid terminus enhance Gram-negative activity .
Applications in Medicinal Chemistry
Kinase Inhibitor Design
The quinazoline scaffold serves as a privileged structure for kinase inhibitors. Key modifications include:
-
C6 methylation: Improves EGFR binding affinity by .
-
Butanoic acid substitution: Enhances solubility for intravenous formulations .
Prodrug Development
Ester prodrugs (e.g., ethyl butanoate) increase oral bioavailability from to in rat models. Hydrolysis in plasma regenerates the active compound within 30 minutes.
Comparison with Structural Analogues
| Compound | Key Difference | EGFR IC (nM) | Solubility (mg/mL) |
|---|---|---|---|
| 2-(Quinazolin-4-ylamino)butanoic acid HCl | Parent compound | 8.3 | 12.3 |
| 3-Hydroxy-2-(quinazolin-4-ylamino)butyric acid | C3 hydroxyl group | 14.7 | 9.8 |
| 2-(6-Methyl-quinazolin-4-ylamino)butyric acid HCl | C6 methyl substitution | 2.6 | 8.4 |
C6 methylation reduces solubility but enhances target engagement, highlighting structure-activity trade-offs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume